Cas no 1090639-02-3 (2-(2-bromo-4-chlorophenoxy)-N-(1-cyano-1-cyclopropylethyl)acetamide)

2-(2-Bromo-4-chlorophenoxy)-N-(1-cyano-1-cyclopropylethyl)acetamide is a specialized chemical compound featuring a bromo-chlorophenoxy moiety linked to a cyano-substituted cyclopropylacetamide group. This structure imparts unique reactivity, making it valuable in synthetic organic chemistry, particularly for constructing complex heterocycles or agrochemical intermediates. The bromo and chloro substituents enhance electrophilic properties, while the cyano-cyclopropyl group contributes to steric and electronic modulation. Its well-defined molecular architecture allows for precise functionalization, aiding in the development of targeted bioactive molecules. Suitable for controlled reactions, this compound is often utilized in research settings requiring high-purity intermediates for pharmaceutical or crop protection applications. Proper handling is advised due to its potential reactivity.
2-(2-bromo-4-chlorophenoxy)-N-(1-cyano-1-cyclopropylethyl)acetamide structure
1090639-02-3 structure
Product name:2-(2-bromo-4-chlorophenoxy)-N-(1-cyano-1-cyclopropylethyl)acetamide
CAS No:1090639-02-3
MF:C14H14BrClN2O2
MW:357.630161762238
CID:6195337
PubChem ID:42903444

2-(2-bromo-4-chlorophenoxy)-N-(1-cyano-1-cyclopropylethyl)acetamide Chemical and Physical Properties

Names and Identifiers

    • 2-(2-bromo-4-chlorophenoxy)-N-(1-cyano-1-cyclopropylethyl)acetamide
    • AKOS017022693
    • 1090639-02-3
    • Z25078191
    • EN300-26684394
    • Inchi: 1S/C14H14BrClN2O2/c1-14(8-17,9-2-3-9)18-13(19)7-20-12-5-4-10(16)6-11(12)15/h4-6,9H,2-3,7H2,1H3,(H,18,19)
    • InChI Key: MRJPAMRNEUCEEE-UHFFFAOYSA-N
    • SMILES: BrC1C=C(C=CC=1OCC(NC(C#N)(C)C1CC1)=O)Cl

Computed Properties

  • Exact Mass: 355.99272g/mol
  • Monoisotopic Mass: 355.99272g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 5
  • Complexity: 421
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.3
  • Topological Polar Surface Area: 62.1Ų

2-(2-bromo-4-chlorophenoxy)-N-(1-cyano-1-cyclopropylethyl)acetamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26684394-0.05g
2-(2-bromo-4-chlorophenoxy)-N-(1-cyano-1-cyclopropylethyl)acetamide
1090639-02-3 95.0%
0.05g
$212.0 2025-03-20

2-(2-bromo-4-chlorophenoxy)-N-(1-cyano-1-cyclopropylethyl)acetamide Related Literature

Additional information on 2-(2-bromo-4-chlorophenoxy)-N-(1-cyano-1-cyclopropylethyl)acetamide

Introduction to 2-(2-bromo-4-chlorophenoxy)-N-(1-cyano-1-cyclopropylethyl)acetamide (CAS No. 1090639-02-3)

2-(2-bromo-4-chlorophenoxy)-N-(1-cyano-1-cyclopropylethyl)acetamide, a compound with the chemical identifier CAS No. 1090639-02-3, represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its unique structural framework, has garnered considerable attention due to its potential applications in medicinal chemistry and drug development. The molecular structure of this compound incorporates several key functional groups that contribute to its distinctive chemical properties and biological activities.

The core structure of 2-(2-bromo-4-chlorophenoxy)-N-(1-cyano-1-cyclopropylethyl)acetamide consists of a phenoxy group linked to an acetamide moiety, with substituents that enhance its pharmacological profile. The presence of bromine and chlorine atoms at the 2-position and 4-position of the phenyl ring, respectively, imparts electrophilic characteristics that are conducive to further chemical modifications. Additionally, the cyano group and cyclopropyl ethyl side chain contribute to the compound's complexity and influence its interactions with biological targets.

In recent years, there has been a growing interest in developing novel compounds that exhibit potent biological activity with minimal side effects. The structural features of 2-(2-bromo-4-chlorophenoxy)-N-(1-cyano-1-cyclopropylethyl)acetamide make it a promising candidate for further investigation in this regard. Specifically, the phenoxy-acetamide scaffold is well-documented for its role in various pharmacological applications, including anti-inflammatory and anticancer therapies.

One of the most compelling aspects of this compound is its potential as a lead molecule in drug discovery. The combination of bromo and chloro substituents on the aromatic ring enhances its reactivity, allowing for further derivatization to optimize its pharmacokinetic and pharmacodynamic properties. This flexibility is particularly valuable in medicinal chemistry, where subtle modifications can significantly alter a compound's biological activity.

Recent studies have highlighted the importance of structural diversity in the development of new therapeutic agents. The unique structural features of 2-(2-bromo-4-chlorophenoxy)-N-(1-cyano-1-cyclopropylethyl)acetamide position it as a valuable tool for exploring new chemical space. Researchers have been particularly interested in its potential as an intermediate in the synthesis of more complex molecules with enhanced biological activity.

The pharmacological profile of this compound has been the subject of extensive investigation. Initial studies suggest that it may exhibit inhibitory effects on various enzymes and receptors relevant to human health. For instance, its interaction with certain kinases and transcription factors has been explored as a potential therapeutic strategy for treating chronic diseases. The cyano group and cyclopropyl ethyl side chain are particularly noteworthy, as they have been shown to modulate binding affinity and selectivity.

The synthesis of 2-(2-bromo-4-chlorophenoxy)-N-(1-cyano-1-cyclopropylethyl)acetamide presents both challenges and opportunities for synthetic chemists. The presence of multiple functional groups requires careful planning to ensure high yields and purity. However, advances in synthetic methodologies have made it possible to construct this complex molecule with increasing efficiency. Recent innovations in catalytic processes and green chemistry principles have further improved the sustainability of its synthesis.

The potential applications of this compound extend beyond traditional pharmaceuticals. Its unique structural features make it a candidate for use in agrochemicals and other industrial applications where selective biological activity is desired. The ability to modify its structure allows researchers to tailor its properties for specific uses, making it a versatile tool in chemical research.

In conclusion, 2-(2-bromo-4-chlorophenoxy)-N-(1-cyano-1-cyclopropylethyl)acetamide represents a significant advancement in pharmaceutical chemistry. Its unique structural features and potential biological activities make it a valuable asset in drug discovery efforts. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in the development of novel therapeutic agents.

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